

2,8-Nonanedione: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,8-Nonanedione

Cat. No.: B3051024

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,8-nonanedione**, a linear diketone with potential applications as a synthetic building block in medicinal chemistry. While not a widely commercialized reagent, its synthesis is well-documented, and its chemical structure as a 1,7-dicarbonyl compound lends itself to the construction of heterocyclic scaffolds of interest in drug discovery.

Commercial Availability

2,8-Nonanedione (CAS No. 30502-73-9) is not readily available from major chemical suppliers. Researchers interested in this compound may need to pursue custom synthesis or inquire with smaller, specialized chemical providers. No commercial-grade technical data sheets with detailed specifications were identified at the time of this publication.

Physicochemical Properties

A summary of the key physicochemical properties of **2,8-nonanedione** is provided in the table below, compiled from publicly available database information.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₂	PubChem[2], ECHEM[3]
Molecular Weight	156.22 g/mol	PubChem[2], ECHEM[3]
CAS Number	30502-73-9	PubChem[2], ECHEM[1]
IUPAC Name	nonane-2,8-dione	PubChem[2]
SMILES	CC(=O)CCCCCC(=O)C	PubChem[2]
InChIKey	APAPZQYXOGNKGH-UHFFFAOYSA-N	PubChem[2]

Spectroscopic and Analytical Data

Characterization data for **2,8-nonanedione** has been reported in the literature. The following table summarizes key analytical parameters from a published synthesis protocol.

Analysis Type	Data
Melting Point	47–48 °C
¹ H NMR (500 MHz, CDCl ₃)	δ: 1.22–1.28 (m, 2 H), 1.54 (apparent quintet, J = 7.5 Hz, 4 H), 2.10 (s, 6 H), 2.40 (t, J = 7.5 Hz, 4 H)
¹³ C NMR (125 MHz, CDCl ₃)	δ: 23.6, 28.7, 30.1, 43.5, 209.1
Infrared (KBr)	2936, 2866, 1716, 1702, 1464, 1408, 1378, 1360, 1230, 1163, 958 cm ⁻¹
Elemental Analysis (Calcd. for C ₉ H ₁₆ O ₂)	C, 69.19; H, 10.32
Elemental Analysis (Found)	C, 68.92; H, 10.56

Experimental Protocols

Synthesis of 2,8-Nonanedione

A reliable method for the synthesis of **2,8-nonanedione** from 1,8-nonadiyne has been published in Organic Syntheses. The following protocol is an adaptation of that procedure.

Materials:

- 1,8-nonadiyne (42 mmol, 1 equiv)
- Methyl(triphenylphosphine)gold ($\text{CH}_3\text{AuPPh}_3$) (0.088 mmol, 0.2 mol%)
- Sulfuric acid (21.2 mmol, 0.5 equiv) in 21 mL of water
- Methanol (120 mL)
- Diethyl ether
- Saturated NaHCO_3 solution
- Saturated NaCl solution
- Anhydrous magnesium sulfate
- Pentane

Procedure:

- A 250-mL, three-necked, round-bottomed flask equipped with a reflux condenser, argon inlet, and magnetic stir bar is charged with 1,8-nonadiyne, methyl(triphenylphosphine)gold, the sulfuric acid solution, and methanol.
- The mixture is heated to reflux (oil bath temperature of 70–75 °C) and stirred for 2 hours. Reaction completion can be monitored by gas chromatography.
- After cooling to room temperature, the methanol is removed by rotary evaporation.
- The resulting residue is diluted with water (70 mL) and diethyl ether (50 mL). The aqueous layer is separated and extracted three times with diethyl ether (50 mL each).

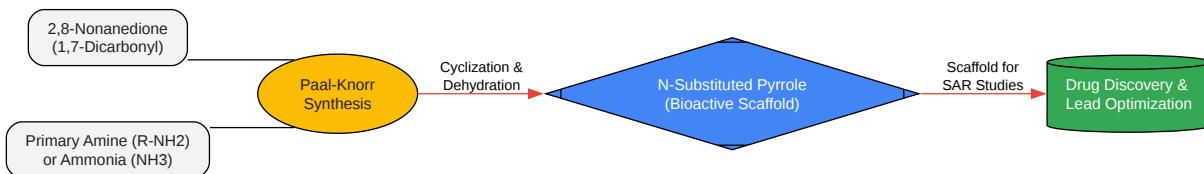
- The combined ether layers are washed with saturated NaHCO_3 solution (50 mL) and saturated NaCl solution (50 mL), then dried over anhydrous magnesium sulfate.
- The solvent is removed by rotary evaporation to yield the crude product as a colorless solid.
- The crude solid is recrystallized from boiling pentane. The resulting crystals are collected by vacuum filtration, washed with ice-cold pentane, and dried under vacuum to afford **2,8-nonanedione**.

Application in Heterocycle Synthesis: Paal-Knorr Pyrrole Synthesis

The 1,7-dicarbonyl structure of **2,8-nonanedione** makes it a suitable substrate for the Paal-Knorr synthesis, a classical and robust method for preparing substituted pyrroles, furans, and thiophenes.^{[4][5][6][7]} Pyrrole scaffolds are of significant interest in drug development, being present in numerous bioactive molecules.^{[8][9][10]} The following is a representative protocol for the synthesis of a substituted pyrrole from **2,8-nonanedione**.

Materials:

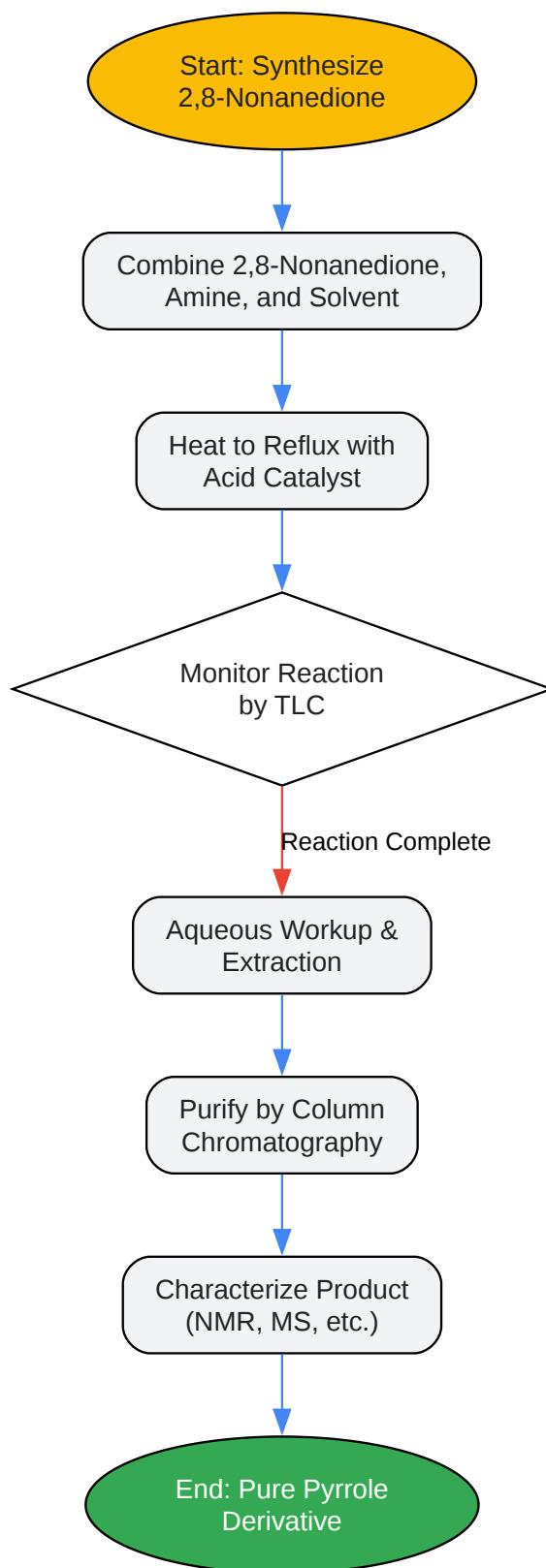
- **2,8-Nonanedione** (10 mmol, 1 equiv)
- Primary amine (e.g., aniline or benzylamine) (10 mmol, 1 equiv)
- Ethanol
- Glacial acetic acid (catalytic amount)


Procedure:

- In a round-bottomed flask, dissolve **2,8-nonanedione** in ethanol.
- Add the primary amine to the solution, followed by a catalytic amount of glacial acetic acid.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Remove the solvent under reduced pressure.
- The residue can be purified by column chromatography on silica gel to yield the corresponding N-substituted 2,8-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrrole.

Logical and Experimental Workflows


The synthetic utility of **2,8-nonanedione** for drug development professionals lies in its role as a precursor to heterocyclic systems. The Paal-Knorr synthesis provides a direct pathway from this linear diketone to substituted pyrroles, which are prevalent in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Paal-Knorr synthesis workflow for drug discovery.

The diagram above illustrates the logical flow from **2,8-nonanedione** to a molecular scaffold relevant to drug discovery. By reacting with an amine, **2,8-nonanedione** can be converted into a pyrrole derivative. This heterocyclic core can then be further modified in lead optimization campaigns.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pyrrole synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2,8-Nonanedione | C9H16O2 | CID 141565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 9. biolmolchem.com [biolmolchem.com]
- 10. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,8-Nonanedione: A Technical Guide for Researchers in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3051024#commercial-suppliers-of-2-8-nonanedione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com